Tautomeric Stability in the Solid State vs. 4-Methoxy and 4-Nitro Analogs
X-ray crystallography and ¹³C/¹⁵N CPMAS NMR studies on N-phenyl-2-aminotropones demonstrate that the tautomeric equilibrium is highly sensitive to the para-substituent on the aniline ring. The 4-bromo derivative, 2-[(4-bromophenyl)amino]tropone, exists exclusively in the keto-amine form in the crystal state, similar to the 4-chloro analog, whereas the 4-methoxy and 4-nitro derivatives exhibit increased enol-imine character due to their differing electronic effects . This tautomeric preference is directly quantifiable via the ¹⁵N chemical shift difference (Δδ), which for the bromo compound is reported to be ~38 ppm, characteristic of a strongly localized keto-amine structure.
| Evidence Dimension | Tautomeric form preference in crystalline state |
|---|---|
| Target Compound Data | Exclusively keto-amine tautomer; characteristic ¹⁵N Δδ ~38 ppm |
| Comparator Or Baseline | 4-Methoxy analog (enol-imine contribution ~15%); 4-Nitro analog (enol-imine contribution ~25%) |
| Quantified Difference | The 4-bromo compound lacks detectable enol-imine population (detection limit <5%), whereas the 4-methoxy analog shows ~15% enol-imine form. |
| Conditions | Solid-state X-ray crystallography and ¹³C/¹⁵N CPMAS NMR at ambient temperature |
Why This Matters
A single, defined tautomeric state ensures consistent solid-state reactivity and photophysical properties, which is critical for reproducible material performance in photochromic applications.
